Bienvenue dans la boutique en ligne BenchChem!

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone

Data Availability Research Gaps Procurement Caveat

This research-grade 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone (CAS 953253-83-3) features a chiral 2-methylpiperidine moiety absent in unsubstituted and 4-methyl analogs. The α-methyl group introduces a stereochemical handle that modulates CYP450 metabolism, hERG affinity, and target binding—enabling paired enantiomer SAR studies. Ideal for COX-2, EPAC1, or isoxazole-piperidine ethanone programs. Commission head-to-head profiling vs patent-exemplified analogs (e.g., US 11,124,489) to identify eutomers and novel IP claims.

Molecular Formula C18H22N2O3
Molecular Weight 314.385
CAS No. 953253-83-3
Cat. No. B2914486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone
CAS953253-83-3
Molecular FormulaC18H22N2O3
Molecular Weight314.385
Structural Identifiers
SMILESCC1CCCCN1C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H22N2O3/c1-13-5-3-4-10-20(13)18(21)12-15-11-17(23-19-15)14-6-8-16(22-2)9-7-14/h6-9,11,13H,3-5,10,12H2,1-2H3
InChIKeyYOIIIEOGIUPCLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone (CAS 953253-83-3): Baseline Identity and Procurement Landscape


2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone (CAS 953253-83-3, molecular formula C₁₈H₂₂N₂O₃, molecular weight 314.38 g/mol) is a research-grade synthetic small molecule combining a 5-(4-methoxyphenyl)isoxazole core, an ethanone linker, and a 2-methylpiperidine amide moiety [1]. The compound is commercially supplied at a typical purity of ≥95% . The 4-methoxyphenyl-isoxazole scaffold is a recognized pharmacophore in medicinal chemistry, featured in inhibitors of cyclooxygenase-2 (COX-2) and other targets; the 2-methylpiperidine substituent introduces a chiral methyl group at the piperidine α-position, creating a stereochemical handle absent in unsubstituted piperidine analogs [2]. No X-ray crystal structure, comprehensive spectroscopic characterization, or systematic biological profiling of this exact compound has been published in peer-reviewed literature indexed in major databases (PubMed, ChEMBL, BindingDB) as of the search date.

Why 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone Cannot Be Interchanged with Unsubstituted or Alternative-Methyl Piperidine Analogs


Structural analogs in the 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone series differ solely in the piperidine ring substitution pattern: the parent unsubstituted piperidine, the 4-methylpiperidine, and the 2-methylpiperidine (target compound) variants . In piperidine-containing bioactive molecules, the position and stereochemistry of methyl substitution profoundly affect molecular conformation, target binding, metabolic stability, and off-target profiles [1]. The 2-methyl group in the target compound introduces a chiral center directly adjacent to the amide nitrogen, restricting rotational freedom of the piperidine ring and altering the spatial presentation of the isoxazole pharmacophore relative to the piperidine ring compared to the 4-methyl or unsubstituted analogs [2]. Piperidine N-substitution with a 2-methyl group has been shown in multiple chemotypes to modulate CYP450-mediated metabolism and hERG channel affinity, meaning that even compounds with identical core scaffolds but different methyl substitution patterns can exhibit divergent pharmacokinetic and safety profiles [1]. Therefore, substituting the 2-methylpiperidine variant with the unsubstituted piperidine or 4-methylpiperidine analog in a research program without empirical validation risks altering target engagement, selectivity, and ADME properties in ways that are not predictable from the core scaffold alone.

Quantitative Differentiation Evidence for 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone (CAS 953253-83-3) Versus Structural Analogs: A Critical Appraisal


Limitations: Absence of Published Head-to-Head Comparative Biological Data

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and Google Patents (conducted April 2026) did not identify any peer-reviewed publication, patent, or authoritative public database entry that reports quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, etc.) for CAS 953253-83-3 in any assay system [1]. The compound is absent from ChEMBL [2] and BindingDB [3]; the BindingDB entry BDBM517688 (US11124489, Compound 32) corresponds to a structurally distinct isoxazole-hydrazinyl-propanenitrile scaffold, not the target compound [4]. Consequently, no direct head-to-head comparison or cross-study comparable quantitative differentiation evidence can be provided. All supplier websites claiming antiviral (IC₅₀ ~5 µM) or anticancer (IC₅₀ 10–20 µM) activity for this compound class reference data for the unsubstituted piperidine analog, not the 2-methylpiperidine variant, and do not cite primary peer-reviewed sources; these claims must be treated as unverified . This evidence gap does not indicate that the compound lacks meaningful differentiation—rather, its differentiation potential remains empirically untested in the public domain. Researchers should commission custom comparative profiling against the specific analogs relevant to their program.

Data Availability Research Gaps Procurement Caveat

Structural Differentiation: 2-Methylpiperidine vs. Unsubstituted Piperidine at the N-Amide Position

The target compound bears a 2-methyl substituent on the piperidine ring, generating a chiral center at the piperidine C2 position directly adjacent to the amide nitrogen [1]. This contrasts with the commercially available unsubstituted piperidine analog (CAS not verified) and the 4-methylpiperidine analog (CAS not verified), both of which lack this α-methyl substitution . The 2-methyl group introduces steric hindrance near the amide bond, restricting rotation around the N–C(O) bond relative to the unsubstituted piperidine variant [2]. In structurally analogous piperidine amide series, 2-methyl substitution has been shown to alter the population distribution of amide rotamers, which in turn affects the three-dimensional presentation of the attached pharmacophore—in this case, the 5-(4-methoxyphenyl)isoxazole moiety—to biological targets [2]. No experimental conformational data (e.g., X-ray, NOESY, VT-NMR) for this specific compound have been published. The presence of a chiral center also means the compound exists as a racemic mixture unless enantiomerically resolved material is specifically procured; the enantiomers (R)-2-methylpiperidine and (S)-2-methylpiperidine amides may exhibit differential target binding and metabolic stability [3].

Structural Differentiation Stereochemistry Conformational Analysis

Computational Physicochemical Differentiation: Predicted LogP and Lipophilic Ligand Efficiency

In silico calculations (PubChem/ALOGPS 2.1) predict that 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone has a higher logP (~2.8) compared to its unsubstituted piperidine analog (~2.3), a difference of approximately 0.5 log units attributable to the additional methyl group on the piperidine ring [1]. The 4-methylpiperidine analog is predicted to have an intermediate logP (~2.5–2.6). All three analogs share identical calculated topological polar surface area (tPSA = 55.6 Ų), hydrogen bond acceptor count (4), and hydrogen bond donor count (0) [2]. The increased lipophilicity of the target compound, without a concomitant increase in polar surface area, suggests that for any given level of target binding affinity, the target compound would have a lower ligand lipophilic efficiency (LLE = pIC₅₀ − logP) compared to the unsubstituted analog [3]. This is a relevant consideration for programs prioritizing lead-like or drug-like property profiles, where higher LLE is generally preferred [3]. The 2-methyl group may also affect solubility; based on the General Solubility Equation, the ~0.5 log unit increase in logP would predict an approximately 3-fold decrease in aqueous solubility relative to the unsubstituted analog, though this has not been experimentally verified [4].

Lipophilicity Physicochemical Properties Drug-likeness

Isoxazole Ring Substituent Effects: 4-Methoxyphenyl vs. Alternative Aryl/Isoxazole Substitutions in Piperidine-Ethanone Scaffolds

The 5-(4-methoxyphenyl)isoxazole substructure present in the target compound is a validated pharmacophore in cyclooxygenase-2 (COX-2) inhibitor design. Perrone et al. (2016) demonstrated that compound 17 (2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone) is a sub-micromolar, selective COX-2 inhibitor, whereas compound 8 in the same series (containing a 5-chlorofuran-2-yl-phenylisoxazole) is a selective COX-1 inhibitor, establishing that the 4-methoxyphenyl substitution on the isoxazole ring contributes to COX-2 selectivity in this chemotype [1]. The target compound retains the 5-(4-methoxyphenyl)isoxazole core but replaces the dihydroisoquinoline amide with a 2-methylpiperidine amide, placing it at an unexplored intersection of COX-2-biased isoxazole substitution and chirally substituted piperidine amide SAR space. In a distinct chemotype reported by Kislyi et al. (2024), the isoxazole 4-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)isoxazole inhibited A549 lung cancer and PC-3 prostate cancer cell growth with IC₅₀ values of 8 nM and 6 nM, respectively, further demonstrating that 4-methoxyphenyl-isoxazole scaffolds can confer potent biological activity in appropriate structural contexts [2]. No comparative data are available for the target compound versus these literature compounds.

Structure-Activity Relationship Isoxazole SAR COX-2 Inhibition

Isoxazole-Piperidine Ethanone Scaffold as a Privileged Chemotype: EPAC1 Inhibitor Patent Landscape (Class-Level Context)

The broader chemotype of isoxazole-containing compounds appended to piperidine or piperazine moieties has been explored as EPAC1 (Exchange Protein directly Activated by cAMP 1) inhibitors in US Patent 11,124,489 [1]. While the target compound (CAS 953253-83-3) itself is not disclosed in this patent family, numerous structurally related isoxazole-piperidine/piperazine analogs are reported with EPAC1 IC₅₀ values ranging from 2,200 nM (Compound 32) to 15,800 nM (Compound entry 14) in in vitro enzymatic assays [2]. The SAR from this patent indicates that modifications to the substituents on the isoxazole ring and the nature of the N-linked heterocycle (piperidine vs. piperazine; substituted vs. unsubstituted) produce ~7-fold variation in EPAC1 inhibitory potency [3]. This demonstrates that within this chemotype space, even seemingly minor structural modifications produce measurable changes in target engagement. The target compound's 5-(4-methoxyphenyl)isoxazole-3-yl-ethanone-2-methylpiperidine architecture occupies a specific, synthetically accessible position within this broader SAR landscape that has not been explicitly profiled in the disclosed patent SAR tables [4].

EPAC1 Inhibition Patent SAR Isoxazole Scaffold

Recommended Research and Industrial Application Scenarios for 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone (CAS 953253-83-3) Based on Current Evidence


Stereochemical SAR Probe in Isoxazole-Piperidine Ethanone Lead Optimization Programs

The 2-methylpiperidine moiety provides a chiral handle absent in the unsubstituted and 4-methylpiperidine analogs [1]. Research groups exploring EPAC1, COX-2, or other isoxazole-piperidine ethanone targets can deploy the target compound as a stereochemical SAR probe to evaluate whether α-methyl substitution on the piperidine ring affects target binding, selectivity, or metabolic stability relative to the achiral unsubstituted piperidine baseline [2]. Paired enantiomer testing (R vs. S at piperidine C2) is recommended to identify potential eutomers [3].

Physicochemical Property Benchmarking for Amide Conformational Effects

The predicted ~0.5 log unit increase in logP relative to the unsubstituted piperidine analog [1] makes this compound suitable for experimental logP/logD and solubility determination studies aimed at quantifying the physicochemical impact of α-methyl substitution on piperidine amides. Such studies can inform property-based design strategies in programs where modulating lipophilicity without altering the isoxazole pharmacophore is desired [2].

Novel IP Generation Through Comparative Profiling Against Patent-Disclosed EPAC1 Inhibitors

The target compound's architecture places it adjacent to but distinct from the EPAC1 inhibitor series disclosed in US Patent 11,124,489 [1]. Commissioning head-to-head EPAC1 enzymatic and cellular profiling of the target compound alongside patent-exemplified analogs (e.g., Compounds 24, 32) could yield novel composition-of-matter or method-of-use patent claims if the 2-methylpiperidine substitution confers unexpected potency, selectivity, or pharmacokinetic advantages [2].

Chemical Biology Tool Compound for 4-Methoxyphenyl-Isoxazole Pharmacophore Exploration

Given that 4-methoxyphenyl-isoxazole scaffolds have demonstrated COX-2 selectivity (sub-µM) and anticancer potency (low nM) in published chemotypes [1], the target compound can serve as a versatile intermediate or tool compound for exploring the biological consequences of varying the amide substituent from dihydroisoquinoline or trimethoxyphenyl to 2-methylpiperidine, thereby expanding the accessible SAR space around this validated pharmacophore [2].

Quote Request

Request a Quote for 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.